![molecular formula C9H13N3S B2994955 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine CAS No. 1876666-79-3](/img/structure/B2994955.png)
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine
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Overview
Description
“1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine” is a compound that contains a 1,3,4-thiadiazole moiety. This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, a series of 1-[(1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives were prepared and evaluated for their antifungal activities . The chemical structures of these compounds were determined by means of elemental analyses, 1H NMR, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities. The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction of compounds with hydrazonoyl chlorides in the presence of triethylamine at room temperature afforded the corresponding pyrazolylthiadiazole derivatives . The proposed mechanism for the formation of these derivatives involved 1,3-addition .Physical And Chemical Properties Analysis
The empirical formula for a similar compound, 5-Methyl-1,3,4-thiadiazol-2-ol, is C3H4N2OS and its molecular weight is 116.14 .Scientific Research Applications
- Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) compared to the reference drug doxorubicin (IC50 = 0.5 μM) .
- Molecules D-2, D-4, D-6, D-19, and D-20 exhibited potent activity with MIC ranges of 3.58 to 8.74 µM .
- Analogue D-16 emerged as the most potent derivative (IC50 = 22.3 µM) compared to the positive control, ascorbic acid (IC50 = 111.6 µM) .
- Pyrazole dicarboxylic acids, prepared via 1,3-dipolar cycloaddition, have demonstrated antimicrobial activity .
- The synthesis of 1,3,4-thiadiazole derivatives involves useful precursors like N-(4-nitrophenyl)acetohydrazonoyl bromide .
- This hybrid compound was obtained by alkylation of 7-mercapto-4-methylcoumarin with 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole .
Anticancer Potential
Antimicrobial Activity
Antioxidant Properties
Pyrazole and Thiazole Derivatives
Coumarin-Thiadiazole Hybrid
Structural Characterization
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it’s plausible that this compound may interact with multiple targets depending on the specific functional groups present in its structure.
Mode of Action
It’s known that the 1,3,4-thiadiazole moiety is bioisosteric with pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound might disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole moiety, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazole moiety are generally known for their low toxicity and great in vivo stability , which suggests good bioavailability.
Result of Action
Based on the known biological activities of 1,3,4-thiadiazole derivatives, it’s plausible that this compound could have potential anticancer, antimicrobial, antiviral, and other therapeutic effects .
Future Directions
properties
IUPAC Name |
2-methyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-11-10-8(2)13-9/h1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMXBUHRDYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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